

# Initial screening of 1-(4-Bromophenylsulfonyl)pyrrolidine bioactivity

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                      |
|----------------|--------------------------------------|
| Compound Name: | 1-(4-Bromophenylsulfonyl)pyrrolidine |
| Cat. No.:      | B156723                              |

[Get Quote](#)

An In-Depth Technical Guide for the Initial Bioactivity Screening of **1-(4-Bromophenylsulfonyl)pyrrolidine**

## Foreword: From Structure to Strategy

In modern drug discovery, the journey of a novel chemical entity from synthesis to potential therapeutic begins with a crucial first step: a robust and intelligently designed initial bioactivity screen. The compound at the center of this guide, **1-(4-Bromophenylsulfonyl)pyrrolidine**, presents a compelling case for investigation. It marries two scaffolds of significant pharmacological interest: the aryl sulfonamide, a cornerstone of numerous antibacterial, anticancer, and anti-inflammatory agents, and the pyrrolidine ring, a privileged structure found in over 20 FDA-approved drugs.[1][2][3]

This document is not a mere collection of protocols. It is a strategic guide designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my objective is to illuminate the causality behind each experimental choice, ensuring that the screening cascade is not a random walk but a hypothesis-driven investigation. We will proceed from foundational characterization to a multi-tiered screening approach, encompassing cytotoxicity, antimicrobial efficacy, and targeted enzyme inhibition, culminating in an essential early assessment of its druggability. Every protocol is designed as a self-validating system to ensure the generation of trustworthy and actionable data.

# Chapter 1: Foundational Analysis & Hypothesis Generation

Before embarking on wet-lab experiments, a thorough in-silico and theoretical analysis of the target compound is paramount. This foundational step allows us to generate logical, evidence-based hypotheses that will guide our screening strategy.

## Physicochemical Profile

The compound, **1-(4-Bromophenylsulfonyl)pyrrolidine**, is an organic solid with the following key properties:

| Property          | Value                                               | Source                                  |
|-------------------|-----------------------------------------------------|-----------------------------------------|
| CAS Number        | 136350-52-2                                         | <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Formula | C <sub>10</sub> H <sub>12</sub> BrNO <sub>2</sub> S | <a href="#">[5]</a>                     |
| Molecular Weight  | 290.18 g/mol                                        | <a href="#">[5]</a>                     |
| Appearance        | White to off-white solid                            | <a href="#">[5]</a>                     |
| Melting Point     | 80-84°C                                             | <a href="#">[5]</a>                     |
| Predicted LogP    | 2.35 (approx.)                                      | ChemDraw Prediction                     |
| Predicted pKa     | -5.29 (sulfonyl group)                              | <a href="#">[5]</a>                     |

## Hypothesis-Driven Screening Rationale

The structure of **1-(4-Bromophenylsulfonyl)pyrrolidine** strongly suggests several potential biological activities. Our initial screening will be designed to test the following primary hypotheses:

- Hypothesis 1: Antimicrobial Activity. The aryl sulfonamide moiety is a classic pharmacophore known to act as a competitive inhibitor of dihydropteroate synthase (DHPS) in bacteria.[\[6\]](#)[\[7\]](#) This enzyme is essential for the bacterial synthesis of folic acid.[\[6\]](#)[\[8\]](#) Since humans acquire folate through diet and lack the DHPS enzyme, this provides a pathway for selective toxicity against bacteria.[\[9\]](#)

- Hypothesis 2: Anticancer (Cytotoxic) Activity. Numerous novel aryl sulfonamide derivatives have demonstrated significant cytotoxic and antiproliferative activity against various cancer cell lines.[1][2][10] The mechanism can be diverse, but a common target includes carbonic anhydrases, which are often overexpressed in tumors.[11][12]
- Hypothesis 3: Enzyme Inhibition. Beyond broad antimicrobial or cytotoxic effects, the sulfonamide group is a well-established zinc-binding group and a privileged fragment for inhibiting metalloenzymes, most notably Carbonic Anhydrases (CAs).[12][13] Specific CA isozymes are validated targets for glaucoma, diuresis, and cancer.[12][13]

## The Integrated Screening Cascade

Our experimental approach will follow a logical, tiered workflow. This ensures that resources are used efficiently and that a comprehensive preliminary profile of the compound is built.



[Click to download full resolution via product page](#)

Caption: High-level workflow for the initial bioactivity screening cascade.

## Chapter 2: Tier 1 - Primary Bioactivity Screening Protocols

This chapter provides detailed, self-validating protocols for the initial assessment of the compound's core biological activities.

### Cytotoxicity Screening

Causality: Before assessing therapeutic potential, we must understand the compound's intrinsic toxicity to mammalian cells. This establishes a baseline for a potential therapeutic window. We employ two distinct assays: the MTT assay, which measures metabolic activity (an indicator of cell viability), and the LDH assay, which directly measures membrane integrity loss (a marker of cell death).[\[14\]](#)[\[15\]](#) Using both provides a more robust conclusion than either alone.

[Click to download full resolution via product page](#)

Caption: Workflow for parallel cytotoxicity assessment using MTT and LDH assays.

- Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[\[14\]](#) The amount of formazan produced is proportional to the number of living cells.
- Materials:
  - Human cell lines (e.g., A549 - lung carcinoma, and MRC-5 - normal lung fibroblast).
  - Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).
  - MTT solution (5 mg/mL in sterile PBS).
  - Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution).
  - 96-well flat-bottom plates.
- Procedure:
  - Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu$ L of medium. Incubate for 24 hours at 37°C, 5% CO<sub>2</sub> to allow for cell attachment.
  - Compound Treatment: Prepare a 2X serial dilution of **1-(4-Bromophenylsulfonyl)pyrrolidine** in culture medium. Remove the old medium from the wells and add 100  $\mu$ L of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
  - Incubation: Incubate the plate for 48 hours at 37°C, 5% CO<sub>2</sub>.
  - MTT Addition: Add 20  $\mu$ L of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals should become visible under a microscope.
  - Solubilization: Carefully remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
  - Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
  - Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC<sub>50</sub> value (the

concentration that inhibits 50% of cell viability).[14]

- Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[16][17] The activity of LDH in the supernatant is measured in a coupled enzymatic reaction that results in a color change, which is proportional to the number of lysed cells.[15]
- Materials:
  - Cells and compound-treated plates prepared as in Protocol 1 (Steps 1-3).
  - Commercially available LDH Cytotoxicity Assay Kit (containing reaction mix, stop solution).
  - Lysis Buffer (e.g., 10X Triton X-100 solution provided in the kit).
- Procedure:
  - Prepare Controls: On the same plate, set up controls for:
    - Spontaneous LDH Release: Cells treated with vehicle only.
    - Maximum LDH Release: Cells treated with Lysis Buffer 45 minutes before the assay endpoint.
  - Sample Collection: After the 48-hour incubation, centrifuge the plate at 250 x g for 4 minutes.
  - Transfer Supernatant: Carefully transfer 50  $\mu$ L of the cell-free supernatant from each well to a new 96-well plate.
  - Reaction: Add 50  $\mu$ L of the LDH Reaction Mix to each well. Incubate for 30 minutes at room temperature, protected from light.
  - Stop Reaction: Add 50  $\mu$ L of Stop Solution to each well.
  - Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

- Analysis: Calculate cytotoxicity percentage using the formula:  $(\% \text{ Cytotoxicity}) = 100 * \frac{(\text{Treated} - \text{Spontaneous})}{(\text{Maximum} - \text{Spontaneous})}$ .

## Antimicrobial Screening

Causality: Based on our primary hypothesis, we will assess the compound's ability to inhibit bacterial growth. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[\[7\]](#) This quantitative measure is essential for evaluating potency.

- Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the compound in a liquid growth medium in a 96-well plate.[\[18\]](#) Growth is assessed after incubation, and the MIC is determined as the lowest concentration well with no visible turbidity.[\[7\]](#)
- Materials:
  - Bacterial Strains: A panel including Gram-positive (e.g., *Staphylococcus aureus* ATCC 25923) and Gram-negative (*Escherichia coli* ATCC 25922) bacteria.
  - Mueller-Hinton Broth (MHB).
  - Sterile 96-well U-bottom plates.
  - Bacterial inoculum standardized to 0.5 McFarland (approx.  $1.5 \times 10^8 \text{ CFU/mL}$ ).
- Procedure:
  - Compound Preparation: Dissolve the compound in DMSO to a high concentration (e.g., 10 mg/mL). Prepare serial two-fold dilutions in MHB across a 96-well plate (e.g., from 256  $\mu\text{g/mL}$  to 0.5  $\mu\text{g/mL}$ ).
  - Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately  $5 \times 10^5 \text{ CFU/mL}$  in the test wells.[\[19\]](#)
  - Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

- Controls: Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
- Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
- Data Acquisition: The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible growth (turbidity).[18]
- Validation (Optional): Add a viability indicator like Resazurin to the wells post-incubation. A color change from blue to pink indicates metabolic activity (growth). The MIC well will remain blue.



[Click to download full resolution via product page](#)

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

## Enzyme Inhibition Screening

Causality: The sulfonamide moiety is a classic inhibitor of carbonic anhydrases (CAs).[\[12\]](#)

Testing for inhibition of this enzyme class is a logical step that could reveal a specific molecular target. We will use a well-established colorimetric assay.

- Principle: This assay spectrophotometrically measures the CA-catalyzed hydrolysis of p-nitrophenyl acetate (NPA) to p-nitrophenol.[\[12\]](#) The rate of formation of the yellow p-nitrophenol product (measured at 400 nm) is proportional to CA activity. An inhibitor will slow this rate.
- Materials:
  - Bovine Carbonic Anhydrase (bCA II) as a standard enzyme.
  - Tris-SO<sub>4</sub> buffer (50 mM, pH 7.6).
  - p-Nitrophenyl acetate (NPA) substrate solution in acetonitrile.
  - Test compound dissolved in DMSO.
- Procedure:
  - Reaction Setup: In a 96-well plate, add Tris-SO<sub>4</sub> buffer.
  - Compound Addition: Add various concentrations of the test compound (or DMSO for control).
  - Enzyme Addition: Add a standardized amount of bCA II solution to initiate the pre-incubation. Incubate for 15 minutes at room temperature.
  - Initiate Reaction: Add the NPA substrate to all wells to start the reaction.
  - Data Acquisition: Immediately measure the increase in absorbance at 400 nm over time (kinetic read) using a microplate reader.
  - Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the DMSO control. Plot percent inhibition against the log of the

compound concentration to calculate the IC<sub>50</sub> value.

## Chapter 3: Tier 2 - Early ADME & Druggability Profile

Causality: A potent compound is useless if it cannot reach its target in the body. Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) testing is a critical, cost-saving measure to identify compounds with fatal pharmacokinetic flaws before significant resources are invested.[20][21]

### Protocol 5: Metabolic Stability Assay

- Principle: This assay evaluates the susceptibility of a compound to metabolism by key drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).[22] The compound is incubated with liver microsomes (which contain these enzymes), and the disappearance of the parent compound over time is measured by LC-MS/MS. This provides an estimate of hepatic clearance.[23]
- Procedure:
  - Incubation: Incubate the test compound (e.g., at 1  $\mu$ M) with human liver microsomes in a phosphate buffer at 37°C.
  - Start Reaction: The reaction is initiated by adding the cofactor NADPH.
  - Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).
  - Quench Reaction: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
  - Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
  - Calculation: The half-life ( $t_{1/2}$ ) and intrinsic clearance (CL<sub>int</sub>) are calculated from the rate of disappearance.

### Data Summary and Interpretation

All quantitative data should be summarized for clear comparison.

Table 1: Bioactivity Profile of **1-(4-Bromophenylsulfonyl)pyrrolidine**

| Assay Type          | Target/Cell Line     | Endpoint                    | Result               |
|---------------------|----------------------|-----------------------------|----------------------|
| <b>Cytotoxicity</b> | <b>A549 (Cancer)</b> | <b>IC<sub>50</sub> (µM)</b> | <b>[Insert Data]</b> |
| Cytotoxicity        | MRC-5 (Normal)       | IC <sub>50</sub> (µM)       | [Insert Data]        |
| Antimicrobial       | S. aureus            | MIC (µg/mL)                 | [Insert Data]        |
| Antimicrobial       | E. coli              | MIC (µg/mL)                 | [Insert Data]        |

| Enzyme Inhibition | Carbonic Anhydrase II | IC<sub>50</sub> (µM) | [Insert Data] |

Table 2: Early ADME Profile

| Assay Type                 | Parameter                             | Result               |
|----------------------------|---------------------------------------|----------------------|
| <b>Metabolic Stability</b> | <b>Half-life (t<sub>½</sub>, min)</b> | <b>[Insert Data]</b> |
| Metabolic Stability        | Intrinsic Clearance<br>(µL/min/mg)    | [Insert Data]        |

| Physicochemical | Aqueous Solubility (µg/mL) | [Insert Data] |

## Chapter 4: Decision Making & Path Forward

The synthesized data from the screening cascade enables a data-driven decision on the compound's future.

[Click to download full resolution via product page](#)

Caption: A decision-making flowchart based on integrated screening results.

- Scenario 1: Potent Antimicrobial, Low Cytotoxicity. If the compound shows a low MIC against bacteria and a high IC<sub>50</sub> against mammalian cells, it is a promising antibiotic lead. The next steps would involve determining the mechanism of action (e.g., DHPS inhibition assay) and in vivo efficacy studies.
- Scenario 2: Potent Selective Cytotoxicity. If the compound is significantly more toxic to cancer cells than normal cells (high therapeutic index), it warrants further investigation as an anticancer agent. Next steps include screening against a broader cancer cell line panel and exploring the mechanism (e.g., apoptosis assays, cell cycle analysis).
- Scenario 3: No Significant Activity. If the compound is inactive in all primary assays, it should be deprioritized.
- ADME Overlays: A compound with promising bioactivity but poor metabolic stability may be a candidate for medicinal chemistry optimization to block metabolic soft spots. A compound with poor solubility may require formulation development or structural modification.

This comprehensive initial screen provides the critical data needed to justify the continued investment of time and resources into **1-(4-Bromophenylsulfonyl)pyrrolidine**, paving a logical path forward in the complex landscape of drug discovery.

## References

- GoodRx Health. (2025, February 24). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. GoodRx. [\[Link\]](#)
- Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
- American Chemical Society. (2025). Investigation of the effect of aryl substituents on the biological activity of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds. ACS Fall 2025. [\[Link\]](#)
- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
- Charnwood Discovery. (n.d.). In Vitro ADME / DMPK Screening. Charnwood Discovery. [\[Link\]](#)
- Concept Life Sciences. (n.d.). In Vitro ADME Assays. Concept Life Sciences. [\[Link\]](#)
- Khan, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. *Physical Chemistry Chemical Physics*. [\[Link\]](#)
- Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Study.com. [\[Link\]](#)
- MSD Manual Professional Edition. (n.d.). Sulfonamides. MSD Manuals. [\[Link\]](#)

- Angeli, A., et al. (2014). Flow Synthesis and Biological Activity of Aryl Sulfonamides as Selective Carbonic Anhydrase IX and XII Inhibitors. *Bioorganic & Medicinal Chemistry Letters*. [\[Link\]](#)
- Sun, S., et al. (2021). Identification of aryl sulfonamides as novel and potent inhibitors of NaV1.5. *Bioorganic & Medicinal Chemistry Letters*. [\[Link\]](#)
- Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. *Journal of Pharmaceutical Analysis*. [\[Link\]](#)
- Li, Y., et al. (2023). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. *Molecules*. [\[Link\]](#)
- Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. *Integra Biosciences*. [\[Link\]](#)
- Semantic Scholar. (n.d.). Synthesis and Structure-Activity Relationship Studies of Novel Aryl Sulfonamides and Their Activity against Human Breast Cancer Cell Lines. *Semantic Scholar*. [\[Link\]](#)
- Ashraf, M., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. *Journal of Enzyme Inhibition and Medicinal Chemistry*. [\[Link\]](#)
- Wolska, K., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. *Molecules*. [\[Link\]](#)
- Khan, Z. A., & Siddiqui, M. F. (2023). Antimicrobial Susceptibility Testing.
- ResearchGate. (n.d.). Antimicrobial Susceptibility Tests: Dilution and Disk Diffusion Methods.
- ResearchGate. (n.d.). Consensus ranking comprising of MTT, MitoSOX, and LDH cytotoxicity assay.
- Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. *Methods in Molecular Biology*. [\[Link\]](#)
- Porenczuk, A., et al. (2021). The Cytotoxicity Assessment of Novel Formulation Developed to Reduce Dentin Hypersensitivity Utilizing Dehydrogenase Assay.
- Al-Fakih, H., et al. (2023). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. *PeerJ*. [\[Link\]](#)
- Wikipedia. (n.d.). Biosensor. *Wikipedia*. [\[Link\]](#)
- ResearchGate. (n.d.). Structures of sulfonamide derivatives having enzyme inhibition activity.
- Indian Journal of Pharmaceutical Sciences. (2005). Biological Activities of Sulfonamides. *Indian Journal of Pharmaceutical Sciences*. [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Investigation of the effect of aryl substituents on the biological activity of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds - American Chemical Society [acs.digitellinc.com]
- 2. Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules [mdpi.com]
- 3. enamine.net [enamine.net]
- 4. 1-(4-BROMOPHENYLSULFONYL)PYRROLIDINE | 136350-52-2 [chemicalbook.com]
- 5. 1-(4-BROMOPHENYLSULFONYL)PYRROLIDINE CAS#: 136350-52-2 [amp.chemicalbook.com]
- 6. bio-fermen.bocsci.com [bio-fermen.bocsci.com]
- 7. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 10. Synthesis and Structure-Activity Relationship Studies of Novel Aryl Sulfonamides and Their Activity against Human Breast Cancer Cell Lines | Semantic Scholar [semanticscholar.org]
- 11. Flow synthesis and biological activity of aryl sulfonamides as selective carbonic anhydrase IX and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijponline.com [ijponline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. The Cytotoxicity Assessment of Novel Formulation Developed to Reduce Dentin Hypersensitivity Utilizing Dehydrogenase Assay [mdpi.com]

- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. criver.com [criver.com]
- 23. charnwooddiscovery.com [charnwooddiscovery.com]
- To cite this document: BenchChem. [Initial screening of 1-(4-Bromophenylsulfonyl)pyrrolidine bioactivity]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156723#initial-screening-of-1-4-bromophenylsulfonyl-pyrrolidine-bioactivity]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)